molecular formula C10H8ClNO2 B3024705 4-chloro-7-methyl-1H-indole-2-carboxylic Acid CAS No. 383132-47-6

4-chloro-7-methyl-1H-indole-2-carboxylic Acid

Cat. No.: B3024705
CAS No.: 383132-47-6
M. Wt: 209.63 g/mol
InChI Key: FWQYHOVIKRXVTJ-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative featuring a chlorine atom at position 4, a methyl group at position 7, and a carboxylic acid moiety at position 2 of the indole ring. Its synthesis typically involves coupling indole carboxylic acids with benzylic amines, as demonstrated in analogous procedures for related compounds .

The molecular formula of this compound is C₁₀H₈ClNO₂ (molecular weight: 223.63 g/mol). Its structure is defined by the SMILES string CC1=CC(=CC2=C1NC(=C2)C(=O)O)Cl, reflecting the positions of substituents critical for its physicochemical and biological properties .

Properties

IUPAC Name

4-chloro-7-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-2-3-7(11)6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQYHOVIKRXVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-7-methyl-1H-indole-2-carboxylic acid involves several steps. One common method includes the reaction of 7-bromo-4-(hydroxymethyl)-2-methylindole with appropriate reagents under acidic conditions to yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

4-chloro-7-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-7-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-7-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Similarity Scores

The following table highlights key structural analogs and their similarity to 4-chloro-7-methyl-1H-indole-2-carboxylic acid, based on Tanimoto similarity scores and substituent positions:

Compound Name CAS Number Substituent Positions Similarity Score Key Differences
7-Chloro-1H-indole-2-carboxylic acid 28899-75-4 Cl (7), COOH (2) 0.97 No methyl group at position 7
5-Chloro-7-methyl-1H-indole-2-carboxylic acid Cl (5), CH₃ (7), COOH (2) Chlorine shifted to position 5
7-Chloro-1H-indole-4-carboxylic acid 588688-45-3 Cl (7), COOH (4) 0.83 Carboxylic acid at position 4
6-Chloro-1H-indole-3-carboxylic acid 766557-02-2 Cl (6), COOH (3) 0.82 Substituents at positions 3 and 6
4-Methyl-7-nitro-1H-indole-2-carboxylic acid 289483-79-0 CH₃ (4), NO₂ (7), COOH (2) Nitro group replaces chlorine

Notes:

  • The 0.97 similarity score for 7-chloro-1H-indole-2-carboxylic acid underscores the critical role of the methyl group in differentiating the target compound .
  • Positional isomerism (e.g., chlorine at position 5 vs. 4) significantly alters electronic properties and binding affinities .

Physicochemical Properties

Substituents profoundly influence solubility, acidity, and stability:

Compound Name Molecular Formula pKa (Predicted) Boiling Point (°C) Density (g/cm³)
This compound C₁₀H₈ClNO₂ ~4.5*
4-Methyl-7-nitro-1H-indole-2-carboxylic acid C₁₀H₈N₂O₄ 4.12 532.3 1.544
5-Chloro-7-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂

Notes:

  • The nitro group in 4-methyl-7-nitro-1H-indole-2-carboxylic acid increases acidity (pKa 4.12) compared to chlorine-substituted analogs due to stronger electron-withdrawing effects .

Biological Activity

4-Chloro-7-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their roles in various biological processes. These compounds have been studied extensively for their potential as therapeutic agents in treating diseases such as cancer and viral infections.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : This compound has shown the ability to inhibit enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. It binds to the ATP-binding sites of these enzymes, preventing phosphorylation and subsequent activation of target proteins.
  • Cell Signaling Modulation : It influences cell signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and survival. By modulating these pathways, the compound can induce apoptosis in cancer cells.

Interaction with Biological Molecules

This compound interacts with various biomolecules:

  • Transport and Distribution : The compound can be absorbed by cells through passive diffusion or active transport mechanisms. Its distribution within tissues is mediated by specific transporters.
  • Metabolism : It is metabolized by cytochrome P450 enzymes in the liver, leading to metabolites that may exhibit different biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives. For instance, related compounds have been shown to inhibit HIV integrase activity effectively:

  • IC50 Values : A study reported that optimized derivatives of indole-2-carboxylic acid exhibited IC50 values as low as 3.11 μM against HIV integrase, indicating strong inhibitory effects .

Anticancer Properties

The anticancer properties of this compound have been demonstrated in various laboratory settings:

  • Dosage Effects : In animal models, low to moderate doses effectively inhibited tumor growth without significant toxicity. This suggests a favorable therapeutic window for potential clinical applications.

Case Studies and Experimental Data

StudyCompoundTargetIC50 Value (μM)Findings
Indole-2-carboxylic acidHIV Integrase32.37Inhibits strand transfer
Optimized derivativeHIV Integrase3.11Markedly inhibits integrase
4-Chloro-7-methyl derivativeTopoisomerasesN/AInhibits cancer cell proliferation

Q & A

Q. What are the common synthetic routes for 4-chloro-7-methyl-1H-indole-2-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the indole core. For example, formylation at specific positions (e.g., C2 or C7) followed by hydrolysis and reduction can yield hydroxymethyl intermediates, as demonstrated in the synthesis of related indole-2-carboxylic acids . Key intermediates should be characterized using NMR (e.g., 1H^1H, 13C^{13}C) to confirm substituent positions and mass spectrometry (MS) to verify molecular weight. Purity can be assessed via HPLC or melting point analysis. If intermediates are unstable (e.g., hydroxy acids), direct use in subsequent reactions without full purification may be necessary .

Q. How can researchers experimentally determine missing physicochemical properties (e.g., solubility, melting point) for this compound?

  • Methodological Answer : When literature data are absent (as noted for similar indole derivatives ), conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine melting points. Solubility can be tested in solvents (e.g., DMSO, methanol) via sequential dilution and visual inspection or UV-Vis spectroscopy. For stability, perform accelerated degradation studies under varying pH, temperature, and light conditions, monitored by HPLC or FTIR .

Advanced Research Questions

Q. How can regioselective functionalization challenges (e.g., introducing chloro/methyl groups) be addressed during synthesis?

  • Methodological Answer : Regioselectivity in indole chemistry often relies on directing groups or catalysts. For example, formylation at C7 in indole derivatives can be achieved using Vilsmeier-Haack conditions, while C2 modifications may require protective strategies . Chlorination can be optimized using electrophilic reagents (e.g., NN-chlorosuccinimide) under controlled temperatures. Computational modeling (e.g., DFT) may predict reactive sites, and LC-MS can track reaction progress .

Q. How should researchers interpret contradictory data on the compound’s stability under reactive conditions?

  • Methodological Answer : While stability under storage is reported for similar compounds , reactive conditions (e.g., acidic/basic environments) require empirical testing. Design experiments using kinetic studies (e.g., time-dependent HPLC analysis) to monitor degradation. For example, assess the impact of borohydride reductions or coupling reactions on the indole core. Cross-reference with safety data on related compounds (e.g., decomposition products or incompatibilities ).

Q. What methodologies are suitable for evaluating the bioactivity of this compound in cancer research?

  • Methodological Answer : Use in vitro cell viability assays (e.g., MTT or resazurin-based protocols) across cancer cell lines, as demonstrated for indole-2-carboxylic acid derivatives . For mechanistic insights, combine with apoptosis assays (e.g., Annexin V staining) and Western blotting to track protein markers. Dose-response curves and synergy analysis (e.g., Chou-Talalay method) can quantify interactions with other anticancer agents .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-7-methyl-1H-indole-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
4-chloro-7-methyl-1H-indole-2-carboxylic Acid

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